Cas no 1221724-32-8 (2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1221724-32-8x500.png)
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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- MDL: MFCD14705891
- インチ: 1S/C19H13N3O2/c23-19(24)15-11-20-18-16(13-7-3-1-4-8-13)17(21-22(18)12-15)14-9-5-2-6-10-14/h1-12H,(H,23,24)
- InChIKey: NLEBFRYBQZSEGR-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=NC2=C(C3C=CC=CC=3)C(C3C=CC=CC=3)=NN2C=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 446
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 67.5
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89130-0.5g |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
1221724-32-8 | 0.5g |
$836.0 | 2023-09-01 | ||
Enamine | EN300-89130-0.1g |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
1221724-32-8 | 0.1g |
$767.0 | 2023-09-01 | ||
Enamine | EN300-89130-2.5g |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
1221724-32-8 | 2.5g |
$1707.0 | 2023-09-01 | ||
Enamine | EN300-89130-1.0g |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
1221724-32-8 | 1.0g |
$871.0 | 2023-02-11 | ||
Enamine | EN300-89130-5.0g |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
1221724-32-8 | 5.0g |
$2525.0 | 2023-02-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22030-10 G |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
1221724-32-8 | 95% | 10g |
¥ 16,592.00 | 2021-05-07 | |
Enamine | EN300-89130-10.0g |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
1221724-32-8 | 10.0g |
$3746.0 | 2023-02-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22030-1 G |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
1221724-32-8 | 95% | 1g |
¥ 3,775.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22030-5 G |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
1221724-32-8 | 95% | 5g |
¥ 11,180.00 | 2021-05-07 | |
Enamine | EN300-89130-1g |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
1221724-32-8 | 1g |
$871.0 | 2023-09-01 |
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidに関する追加情報
Introduction to 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No: 1221724-32-8)
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No) 1221724-32-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyrimidine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of two phenyl rings at the 2 and 3 positions of the pyrazolo[1,5-a]pyrimidine core enhances its molecular complexity and contributes to its unique pharmacological properties.
The structural framework of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid consists of a fused bicyclic system comprising a pyrazole ring and a pyrimidine ring. The carboxylic acid functional group at the 6-position further extends its reactivity and potential for derivatization, making it a valuable scaffold for drug discovery programs. This compound has been extensively studied for its potential role in modulating various biological pathways, particularly those implicated in cancer and inflammatory diseases.
Recent advancements in medicinal chemistry have highlighted the significance of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a lead compound for developing novel therapeutic agents. Researchers have demonstrated its ability to interact with multiple targets, including kinases and transcription factors, which are critical in regulating cell proliferation and differentiation. The phenyl substituents in its structure contribute to favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, making it an attractive candidate for further development.
In the context of oncology research, 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been investigated for its potential antitumor activity. Preclinical studies have revealed that this compound can inhibit the activity of specific kinases involved in cancer cell signaling pathways. By targeting these pathways, it exhibits cytotoxic effects against various cancer cell lines while maintaining relatively low toxicity towards normal cells. This selective toxicity is a crucial factor in evaluating the therapeutic potential of any anticancer agent.
The carboxylic acid moiety in 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid also provides opportunities for chemical modification to enhance its biological activity. Researchers have explored various derivatives of this compound by introducing different substituents at the 2, 3, or 6 positions. These modifications have led to compounds with improved potency and selectivity against specific disease targets. Such structural optimization is a key step in translating laboratory findings into viable clinical candidates.
Moreover, 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has shown promise in preclinical models of inflammation and autoimmune diseases. Its ability to modulate inflammatory cytokine production and immune cell function suggests its potential as an immunomodulatory agent. This dual functionality makes it a versatile candidate for addressing complex diseases that involve both cancerous growths and chronic inflammation.
The synthesis of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to streamline the process and improve scalability. These methods include transition metal-catalyzed reactions and asymmetric synthesis techniques that enhance the efficiency of producing enantiomerically pure compounds if needed.
The pharmacological evaluation of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been complemented by computational studies using molecular modeling techniques. These studies have provided insights into its binding interactions with biological targets at the atomic level. By understanding these interactions, researchers can design more effective derivatives with improved pharmacological profiles. Computational approaches are increasingly becoming integral to drug discovery pipelines due to their ability to predict drug-like properties early in the development process.
In conclusion,2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No: 1221724-32-8) represents a promising scaffold for developing novel therapeutic agents with applications in oncology and immunomodulation. Its unique structural features and biological activities make it a valuable compound for further research and development. As our understanding of disease mechanisms continues to evolve,2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is likely to play an important role in future drug discovery efforts aimed at addressing unmet medical needs.
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